Adamantyl-thpinaca Adamantyl-thpinaca
Brand Name: Vulcanchem
CAS No.: 2365471-86-7
VCID: VC14481698
InChI: InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28)
SMILES:
Molecular Formula: C24H31N3O2
Molecular Weight: 393.5 g/mol

Adamantyl-thpinaca

CAS No.: 2365471-86-7

Cat. No.: VC14481698

Molecular Formula: C24H31N3O2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Adamantyl-thpinaca - 2365471-86-7

Specification

CAS No. 2365471-86-7
Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
IUPAC Name N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide
Standard InChI InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28)
Standard InChI Key XFZLBNDGZVRJNJ-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6

Introduction

Chemical Structure and Isomeric Variants

Core Structural Features

Adamantyl-THPINACA’s molecular architecture comprises three primary components:

  • An indazole-3-carboxamide backbone, which serves as the structural foundation for binding to cannabinoid receptors.

  • A tetrahydropyran-4-ylmethyl group attached to the indazole nitrogen, contributing to lipophilicity and metabolic stability.

  • An adamantyl substituent (either 1-adamantyl or 2-adamantyl) linked via an amide bond, which enhances receptor affinity and modulates pharmacokinetic properties .

The adamantyl group, a diamondoid hydrocarbon, is notable for its rigidity and hydrophobic character, which likely slows enzymatic degradation and prolongs the compound’s half-life .

Isomeric Differentiation

The 1-adamantyl and 2-adamantyl isomers (designated SGT-40 and SGT-194, respectively) exhibit distinct physicochemical profiles. Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) reveals differences in retention times and fragmentation patterns, enabling forensic differentiation . The 1-adamantyl isomer (CAS 1400742-48-4) is more commonly encountered in seized materials, though both isomers are classified as controlled substances in jurisdictions such as Japan .

Table 1: Key Identifiers for Adamantyl-THPINACA

PropertyValue
IUPAC NameN-(1-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide
CAS Number2365471-86-7 (mixture), 1400742-48-4 (1-adamantyl)
PubChem CID123132009
Molecular FormulaC₂₄H₃₁N₃O₂
Molar Mass393.531 g·mol⁻¹
UNII7I4LAF1R3Y

Synthesis and Regulatory History

Early Detection and Synthesis

Adamantyl-THPINACA was first synthesized in clandestine laboratories, with its initial identification reported to Europol by Slovenian authorities in 2015 . The synthetic route likely involves coupling 1-adamantylamine with 1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxylic acid chloride, though detailed protocols remain undisclosed due to legal restrictions .

Global Legal Status

The compound’s rapid emergence prompted swift regulatory action:

  • Japan: Banned both isomers under the Pharmaceutical and Medical Devices Act in 2016 .

  • Sweden and Russia: Classified it as a controlled substance, prohibiting manufacture and distribution .

  • United Kingdom: Captured under the 2016 amendment to the Misuse of Drugs Act 1971, which expanded generic definitions for SCRAs .

The Advisory Council on the Misuse of Drugs (ACMD) has emphasized SCRAs’ high harm potential, citing emergency room presentations for tachycardia, psychosis-like symptoms, and dependence .

Pharmacological Profile

Cannabinoid Receptor Affinity

In vitro studies demonstrate that Adamantyl-THPINACA acts as a potent agonist at CB₁ and CB₂ receptors, with binding affinities (Ki) in the nanomolar range . Its efficacy exceeds that of Δ⁹-tetrahydrocannabinol (THC), explaining the severe psychoactive effects reported in users.

Metabolic Liberation of Amantadine

A critical concern is the compound’s potential to release amantadine, an antiviral and antiparkinsonian agent, via metabolic hydrolysis of the amide bond . This phenomenon, previously observed in the structurally related APINACA, raises questions about unintended pharmacological interactions and toxicity .

Phase I Metabolism and Biomarker Identification

In Vitro Metabolic Pathways

Incubation with pooled human liver microsomes (pHLM) revealed extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5 . Key metabolic transformations include:

  • Mono-hydroxylation: At the adamantyl group (C9 and C10 positions) and tetrahydropyran ring.

  • Di-hydroxylation: Predominantly at the adamantyl moiety, yielding a dihydroxy metabolite proposed as a biomarker for urinalysis .

  • Carbonylation: Oxidation of hydroxylated metabolites to ketones.

Table 2: Major Metabolites of Adamantyl-THPINACA

Metabolite IDTransformationCYP Isoform Involved
M1Adamantyl C9 hydroxylationCYP3A4, CYP3A5
M2Adamantyl C10 hydroxylationCYP3A4
M3Tetrahydropyran hydroxylationCYP2C19
M4Di-hydroxylation (C9 + C10)CYP3A4

Implications for Drug-Drug Interactions

The reliance on CYP3A4/5 suggests a high risk of interactions with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) . Such interactions could alter the compound’s pharmacokinetics, exacerbating toxicity or reducing efficacy in polydrug users.

Health Risks and Clinical Presentations

Acute Toxicity

Case reports associate Adamantyl-THPINACA with:

  • Cardiovascular effects: Tachycardia (heart rates >120 bpm), hypertension, and chest pain .

  • Neuropsychiatric symptoms: Agitation, hallucinations, and seizures resembling serotonin syndrome .

  • Gastrointestinal distress: Nausea, vomiting, and diaphoresis .

Chronic Use and Dependence

Long-term users exhibit withdrawal symptoms upon cessation, including anxiety, insomnia, and diaphoresis, indicative of physical dependence . The ACMD notes that SCRAs’ high potency and full agonist activity at CB₁ receptors likely drive this dependence liability .

Analytical Detection Methods

Mass Spectrometric Identification

High-resolution mass spectrometry (HRMS) remains the gold standard for detecting Adamantyl-THPINACA and its metabolites. Characteristic ions include:

  • Parent compound: m/z 394.2485 ([M+H]⁺).

  • Di-hydroxylated metabolite (M4): m/z 428.2541 ([M+H]⁺) .

Challenges in Urinalysis

Due to extensive metabolism, parent compound detection in urine is rare. Laboratories increasingly target di-hydroxylated metabolites, which persist longer and provide a larger detection window .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator